4-oxo-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
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Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-oxo-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H28N4O2/c1-23(2)13-17(14-24(3,4)27-23)26-21(29)16-10-11-19-20(12-16)25-15-28(22(19)30)18-8-6-5-7-9-18/h5-12,15,17,27H,13-14H2,1-4H3,(H,26,29) |
InChI Key |
XDSYYXSLDCWUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Biological Activity
The compound 4-oxo-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1144440-45-8) is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on anti-inflammatory properties and other pharmacological effects based on recent research findings.
The molecular formula for this compound is CHNO with a molecular weight of 404.5 g/mol . The structure features a quinazoline core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1144440-45-8 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. A significant study investigated a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, including one closely related to our compound of interest. The derivative exhibited substantial inhibition of lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines including J774A.1 and THP-1 cells .
Key Findings:
- Cytokine Inhibition : The compound significantly reduced IL-6 and TNF-α levels.
- NF-κB Pathway : It inhibited the activation of the NF-κB pathway, which is crucial in inflammation.
- In Vivo Efficacy : In LPS-induced acute lung injury (ALI) models in mice, the derivative improved survival rates and reduced pathological lung changes .
Pharmacokinetics
The pharmacokinetic profile showed promising results with a half-life () of 11.8 hours and a bioavailability () of 36.3% , indicating favorable absorption characteristics that could enhance therapeutic efficacy in clinical settings .
Case Studies
A detailed case study on the anti-inflammatory effects demonstrated that treatment with the derivative led to:
- Alleviation of pulmonary edema.
- Reduction in macrophage infiltration in lung tissues.
These findings suggest that compounds like 4-oxo-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydroquinazoline-7-carboxamide could be developed as effective therapeutic agents against inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of quinazoline derivatives:
- Substituents : The presence of specific substituents on the quinazoline ring influences anti-inflammatory potency.
- Piperidine Moiety : The tetramethylpiperidine group appears to enhance solubility and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
